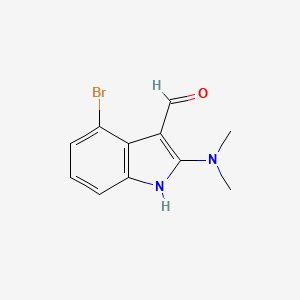
4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde
説明
The compound “4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde” likely contains a bromine atom, two methyl groups attached to an amino group, an indole ring, and a carbaldehyde group . It’s important to note that the properties of this compound could vary significantly depending on the exact structure and arrangement of these groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as alkylation of aniline with methanol in the presence of an acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The compound may undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, similar compounds often appear as colorless liquids when pure, but commercial samples are often yellow .科学的研究の応用
Indole Synthesis and Chemical Research
Indoles represent a crucial structural motif in many natural and synthetic compounds with biological activity. The synthesis and functionalization of indoles, including derivatives like 4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde, have been subjects of extensive research due to their potential applications in developing new pharmaceuticals and materials. A comprehensive review of indole synthesis techniques underscores the importance of these compounds across various scientific disciplines, offering a framework for developing new synthetic routes and functionalized derivatives for use in medicinal chemistry and material sciences (Taber & Tirunahari, 2011).
Pharmaceutical and Biomedical Applications
Research on indole derivatives emphasizes their pharmacological significance, including anticancer, anti-inflammatory, and neuroprotective effects. For example, indole-3-carbinol and its derivatives have been studied for their chemoprotective properties against breast and prostate cancer, suggesting that similar compounds could have comparable biological activities (Bradlow, 2008). Additionally, the role of indole derivatives in neuroprotection and as potential therapeutic agents for neurodegenerative diseases highlights the broad therapeutic potential of these compounds (Frecska et al., 2013).
Material Science and Green Chemistry
Indole derivatives also find applications in material science and as catalysts in green chemistry. The development of novel synthetic methodologies using indole-based compounds as intermediates or catalysts highlights their utility in creating environmentally friendly and sustainable chemical processes. For instance, the use of dimethyl urea and L-tartaric acid mixtures, related to the functional groups in 4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde, demonstrates the potential of indole derivatives in promoting green synthetic approaches (Ali et al., 2021).
特性
IUPAC Name |
4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-14(2)11-7(6-15)10-8(12)4-3-5-9(10)13-11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKMDPOYPDKYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=C(N1)C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



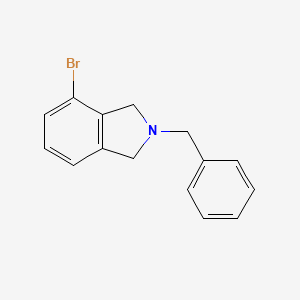
![2-[(3-Ethyl-1-adamantyl)oxy]ethanol](/img/structure/B1440632.png)
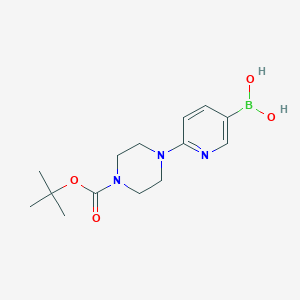
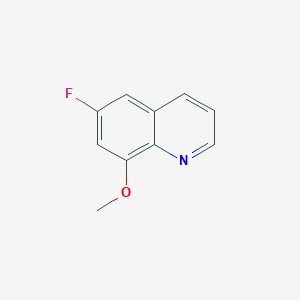
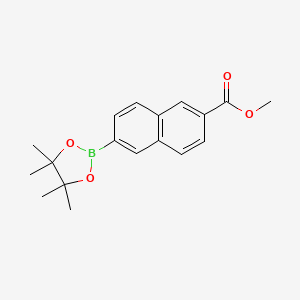
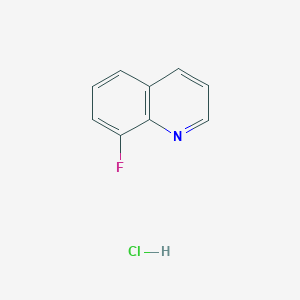
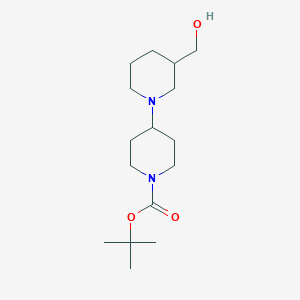
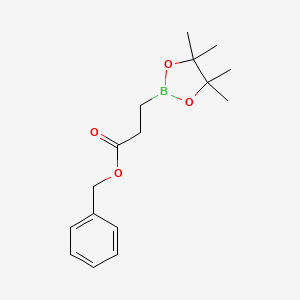
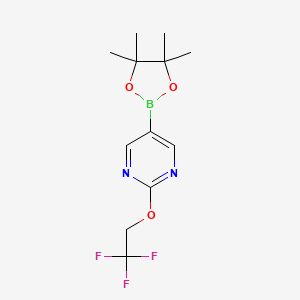
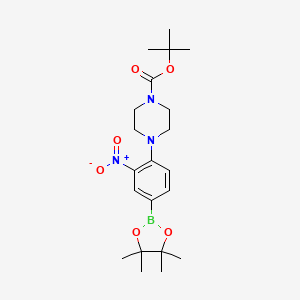
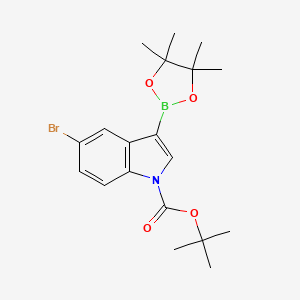
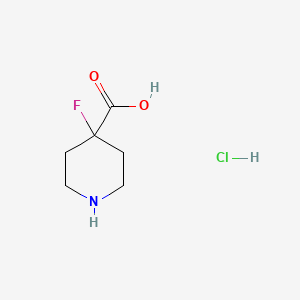
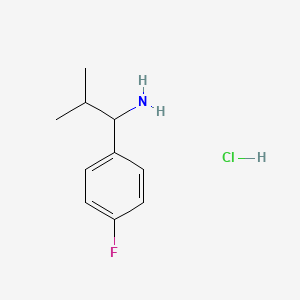
![tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate](/img/structure/B1440653.png)